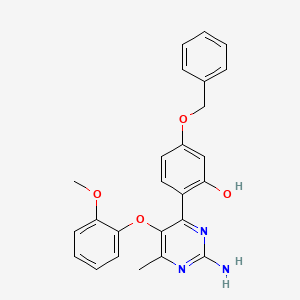![molecular formula C22H23NO5S2 B2856148 4-ethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide CAS No. 946297-72-9](/img/structure/B2856148.png)
4-ethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-ethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The presence of the benzamide core and the ethoxy, methoxy, and thienyl groups could potentially make it reactive towards certain reagents .Aplicaciones Científicas De Investigación
Transformation and Excretion in Biological Systems
One study explored the transformation of metoclopramide in rabbits to understand drug metabolism. This research could provide insights into similar compounds like "4-ethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide," highlighting the importance of studying drug metabolites and transformation products in biological systems for developing safer and more effective therapeutics (Arita et al., 1970).
Synthetic Approaches to N-Methoxy-N-methylamides
In another research, innovative synthetic pathways to α,β-unsaturated N-methoxy-N-methylamide compounds were developed, demonstrating the chemical versatility and potential applications of sulfonamide and benzamide compounds in creating novel materials with specific properties (Beney et al., 1998).
Oxidation of Sulfides by Oxoruthenium Compounds
The study on the oxidation of methoxy substituted benzyl phenyl sulfides by high-valent oxoruthenium compounds reveals a mechanistic pathway that could be relevant to understanding the reactivity and potential applications of similar sulfonamide and benzamide compounds in oxidation reactions and their role in synthesizing new materials (Lai et al., 2002).
Applications in Molecular Electronics
Research into building blocks for molecular electronics identified simple and accessible aryl bromides, related to the structure of interest, as precursors for a variety of molecular wires, highlighting the potential applications of such compounds in developing advanced electronic materials (Stuhr-Hansen et al., 2005).
Novel Electroactive Materials
A study on the use of Sulipride drug as a novel electroactive material for the preparation of PVC-based Zn2+-selective electrode showcases the versatility of benzamide derivatives in sensor technology, indicating the potential utility of "4-ethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide" in similar applications (Saleh & Gaber, 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S2/c1-3-28-18-8-6-16(7-9-18)22(24)23-15-21(20-5-4-14-29-20)30(25,26)19-12-10-17(27-2)11-13-19/h4-14,21H,3,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPNXEAZCASFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2856066.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2856068.png)



![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2856076.png)
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2856077.png)
![4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline](/img/structure/B2856078.png)
![3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2856079.png)
![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6S)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(1S,2S,4R,5'S,6S,7R,8S,9S,12R,13S,16R)-2-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2856080.png)

![N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2856086.png)
![(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2856088.png)